

chemical properties of 2-Chloro-3-fluoropyridin-4-ol

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Compound of Interest

Compound Name: 2-Chloro-3-fluoropyridin-4-ol

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An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of **2-Chloro-3-fluoropyridin-4-ol**

Introduction

In the landscape of modern medicinal chemistry, halogenated heterocyclic compounds are indispensable building blocks for the design and synthesis of novel therapeutic agents. The strategic incorporation of halogen atoms, particularly fluorine, can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.^{[1][2]} Among these valuable scaffolds, **2-Chloro-3-fluoropyridin-4-ol** stands out as a versatile intermediate. Its unique substitution pattern—featuring a reactive chlorine atom for cross-coupling reactions, a modulating fluorine atom, and a nucleophilic hydroxyl group—offers a rich platform for chemical diversification.

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of **2-Chloro-3-fluoropyridin-4-ol**. We will delve into the critical phenomenon of keto-enol tautomerism that governs its structure and reactivity, present a detailed and validated synthetic protocol, and discuss its potential applications for professionals in drug discovery and development.

Core Chemical Properties and Tautomerism

2-Chloro-3-fluoropyridin-4-ol is a substituted pyridine derivative whose properties are significantly influenced by the interplay of its functional groups. A fundamental characteristic of

pyridin-4-ols is their existence in a tautomeric equilibrium with the corresponding pyridin-4(1H)-one form. This equilibrium is a crucial consideration for any synthetic or analytical endeavor involving this molecule.

Physicochemical Data

Property	Value	Source
CAS Number	1184172-46-0	[3]
Molecular Formula	C ₅ H ₃ ClFNO	N/A
Molecular Weight	147.54 g/mol	N/A
Appearance	White solid	[3]

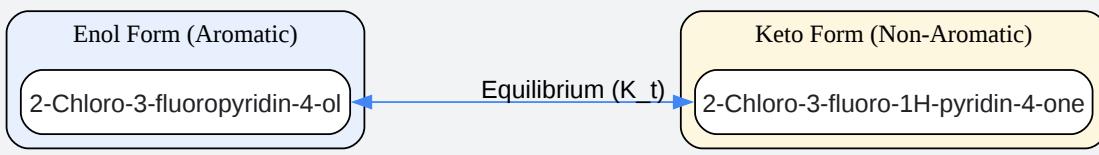
Keto-Enol Tautomerism

The tautomeric equilibrium between the aromatic enol form (**2-Chloro-3-fluoropyridin-4-ol**) and the non-aromatic keto form (2-Chloro-3-fluoro-1H-pyridin-4-one) is a dynamic process governed by factors such as solvent polarity and physical state.[\[4\]](#)

- Enol Form (Pyridin-4-ol): This aromatic tautomer is generally favored in the gas phase and in non-polar solvents.
- Keto Form (Pyridin-4(1H)-one): This tautomer is typically more stable in the solid state and in polar solvents, where intermolecular hydrogen bonding can provide significant stabilization.
[\[4\]](#)

This equilibrium means that in solution, the compound will likely exist as a mixture of both tautomers, which can lead to complexities in spectroscopic analysis, such as duplicate signals in NMR spectra.[\[4\]](#) Understanding and controlling this equilibrium is key to achieving desired reactivity and consistent analytical results.

Keto-Enol Tautomerism of the Title Compound.



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Caption: Tautomeric equilibrium between the enol and keto forms.

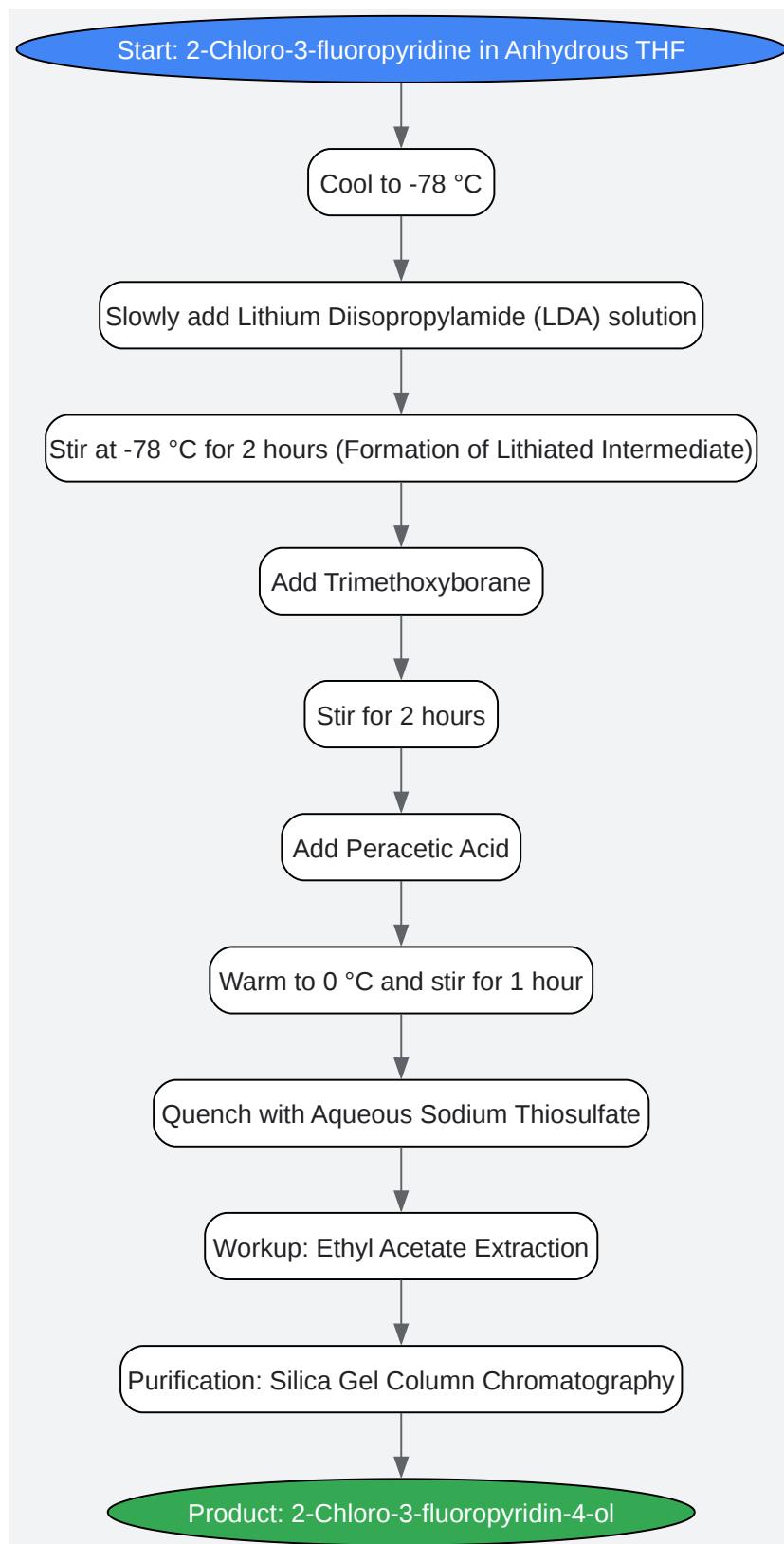
Synthesis and Purification Protocol

The synthesis of 2-chloro-3-fluoro-4-hydroxypyridine is achieved through a directed ortho-metalation pathway starting from 2-chloro-3-fluoropyridine. This multi-step, one-pot procedure requires rigorous anhydrous conditions and careful temperature control to ensure high yield and purity.

Causality of Experimental Design

- **Directed Ortho-Metalation (DoM):** The choice of 2-chloro-3-fluoropyridine as the starting material is strategic. The pyridine nitrogen directs deprotonation to the C4 position. Lithium diisopropylamide (LDA) is employed as a strong, non-nucleophilic base to facilitate this deprotonation at a very low temperature (-78 °C), preventing unwanted side reactions.
- **Hydroxyl Group Installation:** The resulting lithiated intermediate is a potent nucleophile. It is trapped with an electrophilic boron species, trimethoxyborane, to form a boronate ester. Subsequent oxidative workup with peracetic acid replaces the boronate group with the desired hydroxyl group, yielding the final product. This boronation-oxidation sequence is a reliable and well-established method for introducing hydroxyl groups onto aromatic rings.

Step-by-Step Synthesis Workflow

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Caption: Workflow for the synthesis of **2-Chloro-3-fluoropyridin-4-ol**.

Detailed Experimental Protocol[3]

- Reaction Setup: Under an inert nitrogen atmosphere, dissolve 2-chloro-3-fluoropyridine (2.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
- Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a hexane solution of lithium diisopropylamide (LDA, 2.2 mmol) dropwise, maintaining the internal temperature below -70 °C.
- Anion Formation: Stir the resulting reaction mixture at -78 °C for 2 hours.
- Boronation: Add trimethoxyborane (0.48 mL) to the mixture at -78 °C and continue stirring for an additional 2 hours.
- Oxidation: Slowly add peracetic acid (0.72 mL of a 32% solution in dilute acetic acid) to the reaction flask, ensuring the temperature remains at -78 °C.
- Warming and Quenching: After the addition is complete, slowly warm the mixture to 0 °C and stir for 1 hour. Cool the mixture back to -20 °C and cautiously quench the reaction by adding an aqueous solution of sodium thiosulfate (0.8 g dissolved in 2 mL of water) dropwise.
- Extraction: Extract the reaction mixture with ethyl acetate. Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude residue by silica gel column chromatography using a methanol:dichloromethane eluent (1:19 ratio) to afford 2-chloro-3-fluoro-4-hydroxypyridine as a white solid (80% yield).

Spectroscopic Characterization

Structural confirmation of the synthesized product is critical. The following data provides a self-validating system for product identification.

Analysis	Observed Data	Interpretation
¹ H NMR (d ₆ -DMSO)	δ 11.86 (br s, 1H, OH), 7.89 (d, J = 5.3 Hz, 1H, C6-H), 6.95 (t, J = 5.8 Hz, 1H, C5-H)	The broad singlet at 11.86 ppm is characteristic of the acidic hydroxyl proton. The doublet and triplet correspond to the two coupled protons on the pyridine ring.
¹⁹ F NMR (d ₆ -DMSO)	δ 141.29 (s)	A singlet in the ¹⁹ F NMR spectrum confirms the presence of a single fluorine atom on the pyridine ring.
ESI-MS	m/z 148 (M+1) ⁺	The mass-to-charge ratio corresponds to the protonated molecular ion of the target compound, confirming its molecular weight.

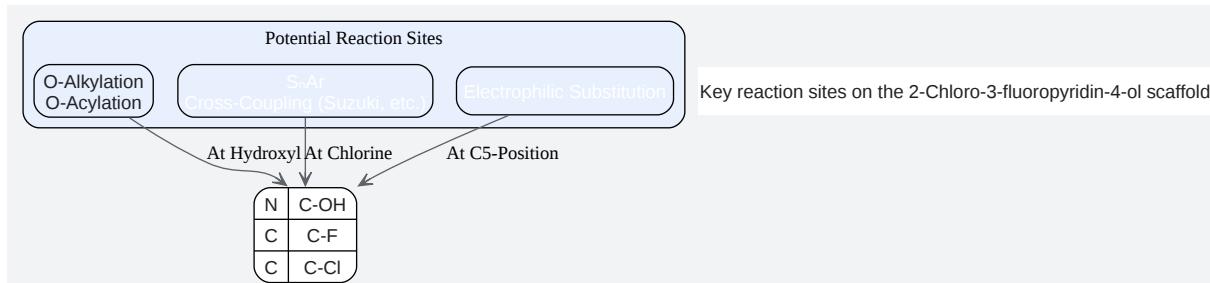
Data sourced from ChemicalBook.[\[3\]](#)

Reactivity and Synthetic Potential

2-Chloro-3-fluoropyridin-4-ol is a trifunctional scaffold, offering multiple avenues for synthetic elaboration, making it a highly valuable building block in drug discovery programs.

- **O-Alkylation/Acylation:** The hydroxyl group can be readily alkylated or acylated to introduce a variety of side chains or linking groups.
- **Nucleophilic Aromatic Substitution (S_nAr):** The chlorine atom at the C2 position is activated towards S_nAr by the electron-withdrawing nature of the pyridine nitrogen and the adjacent fluorine atom. This allows for the introduction of nitrogen, oxygen, or sulfur nucleophiles.
- **Cross-Coupling Reactions:** The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, enabling the construction of complex biaryl or amino-pyridine structures.

- Electrophilic Substitution: While the pyridine ring is generally electron-deficient, the activating effect of the hydroxyl group may allow for selective electrophilic substitution at the C5 position under specific conditions.



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Caption: Key reaction sites on the **2-Chloro-3-fluoropyridin-4-ol** scaffold.

Safety and Handling

As a halogenated aromatic compound, **2-Chloro-3-fluoropyridin-4-ol** requires careful handling to minimize exposure. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally related compounds like 2-chloro-4-fluoropyridine and other halogenated pyridines can inform best practices.[\[5\]](#)

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[\[6\]](#)[\[7\]](#)
- Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[\[5\]](#)[\[7\]](#)
- Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[\[6\]](#)

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[\[5\]](#)
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[\[6\]](#)

Conclusion

2-Chloro-3-fluoropyridin-4-ol is a chemical intermediate with significant potential for the synthesis of complex molecules, particularly in the pharmaceutical industry. Its value is defined by its three distinct functional groups, which can be selectively manipulated to build diverse molecular architectures. A thorough understanding of its keto-enol tautomerism is essential for predictable reactivity and accurate analysis. The synthetic protocol outlined herein provides a reliable method for its preparation, opening the door for its broader use in research and development. As with all laboratory chemicals, adherence to strict safety protocols is paramount during its handling and use.

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